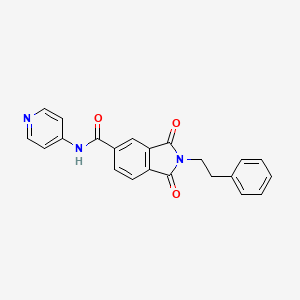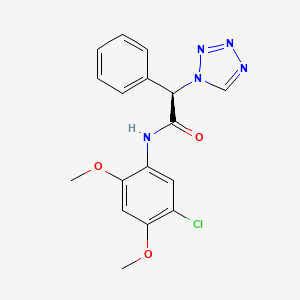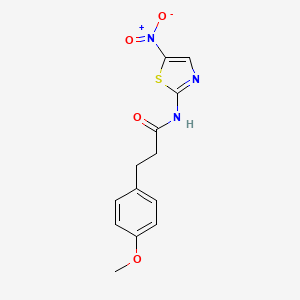![molecular formula C17H15N3O2S2 B11015610 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015610.png)
4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methoxy and methylsulfanyl groups attached to phenyl rings, which are further connected to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiol and appropriate leaving groups.
Coupling Reactions: The final step involves coupling the synthesized thiadiazole ring with the methoxyphenyl and methylsulfanyl phenyl groups using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Electrophiles like halogens, sulfonyl chlorides, or nitrating agents; nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiadiazole derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The methoxy and methylsulfanyl groups can enhance its binding affinity and specificity, leading to desired biological effects. The thiadiazole ring may also play a crucial role in its activity, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- 4-(4-methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide stands out due to the presence of both methoxy and methylsulfanyl groups. These functional groups can significantly influence its chemical reactivity, biological activity, and overall properties. The combination of these groups with the thiadiazole ring provides a unique scaffold for further modifications and applications.
Properties
Molecular Formula |
C17H15N3O2S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-methylsulfanylphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-13-8-6-11(7-9-13)15-16(24-20-19-15)17(21)18-12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,21) |
InChI Key |
RQDIWCWAVUKMJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11015531.png)
![2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11015539.png)
![2-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015541.png)
![Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate](/img/structure/B11015544.png)

methanone](/img/structure/B11015552.png)
![1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015555.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015572.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015576.png)


![(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11015601.png)
![N-propyl-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11015607.png)
